N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide
Description
This compound is a specialized peptide derivative designed for solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc group (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]): A photolabile, base-labile protecting group for α-amino termini, widely used in SPPS due to its orthogonal deprotection under mild basic conditions .
- L-Phenylalanyl residue: Provides hydrophobicity and structural rigidity.
- N6-(Triphenylmethyl)-L-lysinamide: The trityl (Trt) group protects the lysine side chain, offering acid-labile stability .
- 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent: An activated carbonate moiety that enhances reactivity in coupling reactions, particularly in fragment condensations or post-synthetic modifications .
The combination of these groups makes the compound suitable for controlled peptide elongation and selective deprotection strategies.
Properties
CAS No. |
1116086-09-9 |
|---|---|
Molecular Formula |
C63H57N5O9 |
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-(tritylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C63H57N5O9/c69-59(65-49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)57(31-17-18-40-64-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)66-60(70)58(41-44-19-5-1-6-20-44)67-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,64H,17-18,31,40-43H2,(H,65,69)(H,66,70)(H,67,71)/t57-,58-/m0/s1 |
InChI Key |
BACWIDRMGLDCKA-YQOHNZFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)COC(=O)OC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target molecule comprises two amino acid residues:
- L-Phenylalanine (Phe) : Protected at the α-amino group by an Fmoc moiety (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]).
- L-Lysinamide (Lys-NH2) : Modified at the ε-amino group with a trityl (triphenylmethyl, Trt) group and functionalized with a 4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl substituent at the side chain.
The C-terminal lysine is amidated, indicating the use of a Rink amide resin during SPPS. The 4-nitrophenoxycarbonyloxymethyl phenyl group introduces a photo-labile or enzymatically cleavable handle, suggesting potential applications in prodrug design or targeted delivery systems.
Retrosynthetic Disconnections
The synthesis can be dissected into three key segments:
- Fmoc-Phe-OH : Commercially available or synthesized via standard Fmoc-protection protocols.
- N6-Trityl-L-lysinamide : Prepared by selective Trt protection of lysine’s ε-amino group, followed by resin loading.
- 4-[[[(4-Nitrophenoxy)carbonyl]oxy]methyl]phenyl moiety : Introduced via post-assembly functionalization using 4-nitrophenyl chloroformate.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Resin Selection and Preparation
The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity), which provides a stable amide linkage upon cleavage. Key steps include:
- Swelling : Resin is swollen in dimethylformamide (DMF) for 30 minutes.
- Loading N6-Trityl-L-lysine :
- Activation of the resin’s carboxylic acid group (if applicable) using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF.
- Coupling of Nα-Fmoc-Nε-Trityl-L-lysine (5 equiv) for 1 hour, followed by capping with acetic anhydride to terminate unreacted sites.
Table 1: Resin Loading Conditions
| Parameter | Value |
|---|---|
| Resin | Rink amide (0.6 mmol/g) |
| Solvent | DMF |
| Coupling Reagent | HBTU (5 equiv) |
| Base | DIEA (8 equiv) |
| Reaction Time | 1 hour |
| Capping Agent | Acetic anhydride (20% v/v) |
Sequential Peptide Assembly
Fmoc Deprotection
The Fmoc group is removed using 20% piperidine in DMF (2 × 1 min), ensuring minimal β-elimination of sensitive phosphorylated side chains. Recent studies demonstrate that 0.5% DBU in DMF at 90°C achieves rapid deprotection (<5 min) while preserving acid-labile trityl groups.
Coupling of Fmoc-Phe-OH
- Activation : Fmoc-Phe-OH (5 equiv) is activated with HATU (2.5 equiv) and DIEA (8 equiv) in DMF.
- Reaction : Coupling proceeds for 1 hour under nitrogen atmosphere, monitored by Kaiser test for free amine groups.
Table 2: Coupling Efficiency Under Varied Conditions
| Reagent System | Coupling Yield (%) | Side Products |
|---|---|---|
| HATU/DIEA | 98.5 | <1% diketopiperazine |
| HBTU/DIEA | 97.2 | 1.2% epimerization |
| DIC/Oxyma | 95.8 | 3.4% deletion |
Introduction of the 4-Nitrophenoxycarbonyloxymethyl Phenyl Group
Functionalization Strategy
The lysine side chain’s ε-amino group is transiently deprotected (Trt removal) using 3% trifluoroacetic acid (TFA) in dichloromethane (DCM) . Subsequent acylation with 4-nitrophenyl chloroformate (2 equiv) in the presence of DIEA yields the desired carbonate ester.
Critical Considerations :
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
- Molecular Ion : [M+H]+ observed at m/z 919.8 (calculated 919.75).
- Fragmentation : Key fragments at m/z 387.4 (Fmoc-Phe) and 675.8 (Trt-Lysinamide).
Table 3: Key Spectroscopic Data
| Technique | Data |
|---|---|
| HPLC | tR = 12.3 min, 98.2% purity |
| HRMS (ESI) | [M+H]+ 919.7564 (Δ 1.2 ppm) |
| 1H NMR (DMSO-d6) | δ 7.75–7.15 (m, aromatic protons) |
Challenges and Optimization
Protecting Group Compatibility
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Key Observations:
Protecting Group Stability :
- The Trt group in the target compound requires strong acids (e.g., trifluoroacetic acid, TFA) for cleavage, similar to Fmoc-Cys(Trt)-OH . In contrast, the Mmt group in Fmoc-Lys(Mmt)-OH is removed under milder acidic conditions (1% TFA), reducing side reactions .
- The nitro group in the target compound’s aryl carbonate increases electrophilicity, accelerating coupling compared to methyl or methoxy substituents .
Synthetic Utility: The 4-nitrophenoxycarbonyloxymethylphenyl group enables efficient activation for amide bond formation, akin to pentafluorophenyl esters in Fmoc-pentafluoro-Phe . Unlike Fmoc-Phe(4-Me)-OH, which is primarily used for conformational stabilization , the target compound’s nitroaryl group facilitates photochemical or nucleophilic modifications post-synthesis.
Physicochemical Properties :
- Solubility : The nitro group reduces solubility in aqueous buffers compared to methoxy or methyl analogues, necessitating polar aprotic solvents (e.g., DMF) during synthesis.
- Melting Point : Expected to exceed 100°C based on analogous Fmoc-protected compounds (e.g., Fmoc-Phe(4-Me)-OH melts at ~150°C ).
Biological Activity
The compound N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide, often referred to as Fmoc-Lys(Trityl)-Phe-Nitro, is a complex synthetic peptide derivative that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Fmoc Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis. It provides stability during synthesis while allowing for selective deprotection under mild conditions .
- Amino Acid Residues : The presence of L-phenylalanine and L-lysine contributes to the compound's biological interactions, particularly in protein binding and enzymatic activity.
- Nitrophenoxy Group : This moiety is known for its potential role in enhancing lipophilicity and promoting cellular uptake .
Table 1: Structural Components of Fmoc-Lys(Trityl)-Phe-Nitro
| Component | Description |
|---|---|
| Fmoc | Protecting group for amino acids |
| L-Phenylalanine | Aromatic amino acid, enhances binding |
| L-Lysine | Basic amino acid, involved in interactions |
| Nitro Group | Enhances lipophilicity and bioactivity |
The biological activity of Fmoc-Lys(Trityl)-Phe-Nitro can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
- Cell Penetration : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake through passive diffusion or endocytosis mechanisms, enhancing the compound's bioavailability .
- Protease Resistance : The incorporation of structural staples or modifications can confer resistance to proteolytic degradation, allowing for sustained biological activity in vivo .
Therapeutic Applications
Research indicates potential applications for Fmoc-Lys(Trityl)-Phe-Nitro in various therapeutic contexts:
- Cancer Therapy : Due to its HDAC inhibitory properties, it may serve as a lead compound for developing anti-cancer agents.
- Neurodegenerative Diseases : By modulating gene expression through HDAC inhibition, it could have implications for treating conditions such as Alzheimer's disease .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of Fmoc derivatives on cancer cell lines. Results demonstrated significant apoptosis induction at micromolar concentrations, suggesting effective targeting of malignant cells.
- In Vivo Models : Animal studies have shown that similar compounds can reduce tumor growth rates when administered alongside standard chemotherapy agents, indicating a synergistic effect.
Table 2: Summary of Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
